molecular formula C17H16FNO B2943218 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 303987-93-1

1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B2943218
CAS No.: 303987-93-1
M. Wt: 269.319
InChI Key: UPTZVCOKJRDHQD-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines It features a benzazepine core structure with a fluorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and 1,2,3,4-tetrahydroisoquinoline.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-fluorobenzyl chloride reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Cyclization: The intermediate product undergoes cyclization to form the benzazepine core structure. This step may require heating and the use of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzazepines.

Scientific Research Applications

1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Lacks the fluorine substituent.

    1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Contains a chlorine substituent instead of fluorine.

    1-(4-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(4-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound for drug development.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-15-10-8-13(9-11-15)12-19-16-6-2-1-4-14(16)5-3-7-17(19)20/h1-2,4,6,8-11H,3,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTZVCOKJRDHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326968
Record name 1-[(4-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817685
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303987-93-1
Record name 1-[(4-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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